2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Overview
Description
2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthylamine derivative, followed by the introduction of the chloro groups through electrophilic substitution reactions. The sulfonyl group is then introduced via sulfonation, and the final step involves the coupling of the tetrahydrofuran-2-ylmethylamine with the benzamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro groups or the sulfonyl group, leading to dechlorinated or desulfonated products.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides.
Scientific Research Applications
2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-naphthol: Shares the naphthyl and chloro groups but lacks the sulfonyl and tetrahydrofuran-2-ylmethylamino groups.
2,4-Dichlorobenzamide: Contains the chloro and benzamide groups but lacks the naphthyl and sulfonyl groups.
Uniqueness
2,4-Dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl and tetrahydrofuran-2-ylmethylamino groups differentiates it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2,4-dichloro-N-naphthalen-1-yl-5-(oxolan-2-ylmethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c23-18-12-19(24)21(31(28,29)25-13-15-7-4-10-30-15)11-17(18)22(27)26-20-9-3-6-14-5-1-2-8-16(14)20/h1-3,5-6,8-9,11-12,15,25H,4,7,10,13H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFOJNPALPJLMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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